2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate
Overview
Description
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate: is a fluorinated organophosphorus compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical properties such as high thermal stability and resistance to degradation
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate typically involves the reaction of heptafluorobutyl alcohol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane. The process requires careful control of temperature and the addition of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity. The final product is typically purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while substitution reactions can produce a variety of fluorinated derivatives .
Scientific Research Applications
2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of fluorinated compounds and polymers.
Biology: The compound’s unique properties make it useful in the development of bioactive molecules and pharmaceuticals.
Medicine: It is explored for its potential in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: The compound is used in the production of high-performance materials, including coatings and lubricants
Mechanism of Action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate involves its interaction with molecular targets through its fluorinated and phosphonate groups. These interactions can affect various biochemical pathways, depending on the specific application. For instance, in drug delivery, the compound’s stability and resistance to degradation allow it to effectively transport active pharmaceutical ingredients to target sites .
Comparison with Similar Compounds
2,2,3,3,4,4,4-heptafluoro-1-butanol: A related compound with similar fluorinated properties but different functional groups.
2,2,3,3,4,4-hexafluoro-1,5-pentanediol: Another fluorinated compound used in similar applications but with different structural characteristics.
Uniqueness: 2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl hydrogen phenylphosphonate is unique due to its combination of fluorinated and phosphonate groups, which provide a distinct set of chemical properties. This makes it particularly valuable in applications requiring high thermal stability and resistance to chemical degradation .
Properties
IUPAC Name |
(2,2,3,3,4,4,4-heptafluoro-1-phenylbutoxy)-phenylphosphinic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F7O3P/c17-14(18,15(19,20)16(21,22)23)13(11-7-3-1-4-8-11)26-27(24,25)12-9-5-2-6-10-12/h1-10,13H,(H,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQPHWZFYAVBLJS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(C2=CC=CC=C2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F7O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10896719 | |
Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl hydrogen phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
496032-46-3 | |
Record name | 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl hydrogen phenylphosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10896719 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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